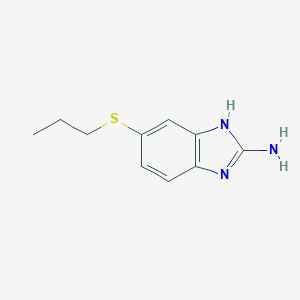

5-(propylthio)-1H-benzimidazol-2-amine

説明

An impurity of Albendazole

作用機序

Target of Action

5-(Propylthio)-1H-benzimidazol-2-amine, also known as Albendazole, primarily targets the thyroid gland . It is used to manage hyperthyroidism, which is due to an overactive thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for the regulation of metabolism .

Mode of Action

The compound works by decreasing the amount of thyroid hormone produced by the thyroid gland and blocking the conversion of thyroxine (T4) to triiodothyronine (T3) . It does this by interfering with the thyroid peroxidase enzyme, which normally aids in the incorporation of iodine into the thyroglobulin protein to form the thyroid hormones . This action decreases thyroid hormone production .

Biochemical Pathways

The compound affects the pentose phosphate pathway (PPP) . The PPP is a significant source of NADPH, which is required for reductive biosynthetic reactions such as those of cholesterol biosynthesis, bile acid synthesis, steroid hormone biosynthesis, and fatty acid synthesis . By inhibiting the production of thyroid hormones, the compound can potentially influence these biochemical pathways.

Pharmacokinetics

The compound has a bioavailability of 80%-95% . This means that when taken orally, 80%-95% of the drug reaches the systemic circulation, which is a high rate of absorption . The elimination half-life of the compound is approximately 2 hours , indicating that it is relatively quickly metabolized and excreted from the body .

Result of Action

The primary result of the compound’s action is the reduction in the levels of thyroid hormones . This leads to a decrease in the symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety . It’s important to note that the compound’s use can lead to side effects, including itchiness, hair loss, parotid swelling, vomiting, muscle pains, numbness, and headache .

生物活性

5-(Propylthio)-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class, characterized by its unique structure comprising a benzimidazole core with a propylthio group and an amino group. Its molecular formula is , with a molecular weight of approximately 207.30 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology, where derivatives of benzimidazole are known for their diverse therapeutic effects.

The compound exhibits the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3S |

| Molecular Weight | 207.30 g/mol |

| Density | 1.26 ± 0.1 g/cm³ (predicted) |

| Melting Point | 168-171 °C |

| Solubility | Slightly soluble in DMSO, ethyl acetate, and methanol |

| pKa | 10.50 ± 0.10 (predicted) |

These properties indicate that the compound may have favorable characteristics for further biological evaluation and potential therapeutic applications.

Antimicrobial and Antiparasitic Properties

This compound has been noted for its potential as an antimicrobial and antiparasitic agent, although it is primarily recognized as an impurity of albendazole rather than a standalone therapeutic agent. Benzimidazole derivatives are commonly associated with antihelminthic properties, which disrupt microtubule assembly in parasitic organisms, leading to cell death .

In studies involving related compounds, several benzimidazole derivatives have demonstrated significant activity against various parasites, including those causing leishmaniasis and giardiasis. For instance, derivatives have shown effective inhibition of Leishmania arginase, indicating potential for treating leishmaniasis .

The mechanisms by which benzimidazole derivatives exert their biological effects include:

- Microtubule Disruption: Similar to albendazole, which is known to inhibit tubulin polymerization.

- Enzyme Inhibition: Interaction with specific enzymes such as arginase in Leishmania species suggests a targeted mechanism against certain protozoan infections .

Study on Antimicrobial Activity

In a comparative study of various benzimidazole derivatives, this compound was evaluated alongside other compounds for its antimicrobial efficacy. The results indicated that while it did not exhibit significant direct antimicrobial activity itself, it served as a valuable intermediate for synthesizing more potent derivatives.

Giardicidal Activity Assessment

Recent evaluations of related compounds have shown promising results against Giardia lamblia. For example, a derivative demonstrated an ED50 value of , significantly outperforming standard treatments like albendazole . Such findings highlight the potential for structural modifications to enhance the biological activity of compounds within this class.

Comparative Analysis with Other Benzimidazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Albendazole | Methyl 1H-benzimidazol-2-ylcarbamate | Antihelminthic |

| Benzimidazole | Basic benzimidazole structure | Antimicrobial |

| 2-Amino-5-thiophenylbenzimidazole | Thiophenyl substitution | Antiparasitic |

| This compound | Propylthio substitution | Impurity with potential |

This table illustrates the diversity within the benzimidazole class and emphasizes the need for further research into the specific activities of derivatives like this compound.

科学的研究の応用

Pharmacological Applications

Anthelmintic Activity

While 5-(propylthio)-1H-benzimidazol-2-amine itself is not directly responsible for anthelmintic activity, it serves as an important impurity in Albendazole formulations. The primary action of Albendazole involves disrupting microtubule assembly in parasitic worms, leading to their cell death. Research into the metabolites of Albendazole, including this compound, aids in understanding the drug's efficacy and safety profile in veterinary and human medicine .

Immunoassay Development

Recent studies have highlighted the role of this compound as a hapten for developing monoclonal antibodies aimed at detecting Albendazole and its metabolites. This advancement is crucial for creating sensitive immunoassays to monitor drug residues in food products, thereby ensuring consumer safety . The use of this compound allows for the production of antibodies that can distinguish between Albendazole and its metabolites, improving detection methods significantly compared to traditional approaches.

Synthetic Chemistry

Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and condensation reactions. These synthetic routes are valuable for producing derivatives with enhanced biological activity or modified properties suitable for specific applications in organic synthesis .

Reactivity and Stability

The compound exhibits notable chemical reactivity due to the presence of the amino group, which allows it to participate in various organic reactions. Its stability under certain conditions makes it a useful intermediate in the synthesis of more complex organic molecules .

Potential Anticancer Properties

Research indicates that benzimidazole derivatives, including this compound, may possess anticancer properties through interactions with DNA or specific enzymes involved in cancer progression. Studies are ongoing to explore these potential applications further .

Antimicrobial and Antiprotozoal Activities

Benzimidazole derivatives have been investigated for their antimicrobial and antiprotozoal activities. The structural characteristics of this compound position it as a candidate for further exploration in treating infections caused by protozoa and bacteria .

Case Studies and Research Findings

特性

IUPAC Name |

6-propylsulfanyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOQLOKJZARIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230824 | |

| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80983-36-4 | |

| Record name | Albendazole amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBENDAZOLE AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZXL83Y32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 5-(propylthio)-1H-benzo[d]imidazol-2-amine a significant compound in albendazole research?

A: This compound, previously unreported, serves as a novel hapten in developing highly specific antibodies against albendazole (ABZ) and its metabolites (ABZSO2, ABZSO, ABZNH2SO2), collectively termed ABZs []. Traditional detection methods struggle to distinguish between ABZ and its metabolites. This novel hapten was strategically designed to expose the characteristic sulfanyl group of ABZ to the immune system. This design facilitated the production of a monoclonal antibody (Mab) capable of recognizing and binding to all four target molecules []. This breakthrough is crucial for developing accurate and efficient immunoassays to monitor ABZ residues in food products, ensuring consumer safety.

Q2: How effective is this novel antibody in detecting ABZs compared to previous methods?

A: The research demonstrates a significant improvement in detection sensitivity using the newly developed monoclonal antibody []. In optimized competitive enzyme-linked immunosorbent assay (ic-ELISA) conditions, the antibody exhibited impressive IC50 values (concentrations at which 50% binding is inhibited):

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。